Cas no 1556965-46-8 (2-FLUORO-1-(3-METHOXYPHENYL)ETHAN-1-AMINE)

2-FLUORO-1-(3-METHOXYPHENYL)ETHAN-1-AMINE 化学的及び物理的性質
名前と識別子
-
- 2-FLUORO-1-(3-METHOXYPHENYL)ETHAN-1-AMINE
-
- MDL: MFCD26141260
- インチ: 1S/C9H12FNO/c1-12-8-4-2-3-7(5-8)9(11)6-10/h2-5,9H,6,11H2,1H3
- InChIKey: ZFPZCGDSODIWIJ-UHFFFAOYSA-N
- ほほえんだ: C(C1=CC=CC(OC)=C1)(N)CF
2-FLUORO-1-(3-METHOXYPHENYL)ETHAN-1-AMINE 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-319428-5.0g |
2-fluoro-1-(3-methoxyphenyl)ethan-1-amine |
1556965-46-8 | 95.0% | 5.0g |
$2981.0 | 2025-03-19 | |
Enamine | EN300-319428-2.5g |
2-fluoro-1-(3-methoxyphenyl)ethan-1-amine |
1556965-46-8 | 95.0% | 2.5g |
$2014.0 | 2025-03-19 | |
Aaron | AR01BX83-50mg |
2-FLUORO-1-(3-METHOXYPHENYL)ETHAN-1-AMINE |
1556965-46-8 | 95% | 50mg |
$353.00 | 2025-02-09 | |
Aaron | AR01BX83-250mg |
2-FLUORO-1-(3-METHOXYPHENYL)ETHAN-1-AMINE |
1556965-46-8 | 95% | 250mg |
$725.00 | 2025-02-09 | |
Aaron | AR01BX83-10g |
2-FLUORO-1-(3-METHOXYPHENYL)ETHAN-1-AMINE |
1556965-46-8 | 95% | 10g |
$6104.00 | 2023-12-15 | |
Aaron | AR01BX83-100mg |
2-FLUORO-1-(3-METHOXYPHENYL)ETHAN-1-AMINE |
1556965-46-8 | 95% | 100mg |
$514.00 | 2025-02-09 | |
Aaron | AR01BX83-1g |
2-FLUORO-1-(3-METHOXYPHENYL)ETHAN-1-AMINE |
1556965-46-8 | 95% | 1g |
$1440.00 | 2025-02-09 | |
1PlusChem | 1P01BWZR-250mg |
2-FLUORO-1-(3-METHOXYPHENYL)ETHAN-1-AMINE |
1556965-46-8 | 95% | 250mg |
$691.00 | 2024-06-20 | |
1PlusChem | 1P01BWZR-2.5g |
2-FLUORO-1-(3-METHOXYPHENYL)ETHAN-1-AMINE |
1556965-46-8 | 95% | 2.5g |
$2552.00 | 2024-06-20 | |
A2B Chem LLC | AW34791-10g |
2-FLUORO-1-(3-METHOXYPHENYL)ETHAN-1-AMINE |
1556965-46-8 | 95% | 10g |
$4689.00 | 2024-04-20 |
2-FLUORO-1-(3-METHOXYPHENYL)ETHAN-1-AMINE 関連文献
-
Xin Jiang,Xiaoling Yang,Yihua Zhu,Hongliang Jiang,Yifan Yao,Peng Zhao,Chunzhong Li J. Mater. Chem. A, 2014,2, 11124-11133
-
Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
-
Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588
-
Surya Prakash Singh,V. Anusha,K. Bhanuprakash,A. Islam,L. Han RSC Adv., 2013,3, 26035-26046
-
Rakesh Puttreddy,Ngong Kodiah Beyeh,Elina Kalenius,Robin H. A. Ras,Kari Rissanen Chem. Commun., 2016,52, 8115-8118
-
Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
-
Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
-
Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
2-FLUORO-1-(3-METHOXYPHENYL)ETHAN-1-AMINEに関する追加情報
Introduction to 2-FLUORO-1-(3-METHOXYPHENYL)ETHAN-1-AMINE (CAS No. 1556965-46-8)
2-FLUORO-1-(3-METHOXYPHENYL)ETHAN-1-AMINE, identified by its Chemical Abstracts Service (CAS) number 1556965-46-8, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This molecule, featuring a fluoro-substituted benzene ring and an amine functional group, has garnered attention due to its structural uniqueness and potential biological activities. The presence of both a fluorine atom and a methyl ether moiety in its backbone imparts distinct electronic and steric properties, making it a valuable scaffold for drug discovery.
The compound belongs to the class of arylalkylamine derivatives, which are widely explored in the development of central nervous system (CNS) drugs, anticancer agents, and antimicrobial compounds. The fluoro-substitution at the second carbon position of the ethyl chain enhances metabolic stability and binding affinity to biological targets, a phenomenon well-documented in medicinal chemistry literature. Furthermore, the 3-methoxyphenyl group introduces hydrophobicity and modulates receptor interactions, contributing to the compound's pharmacological profile.
Recent advancements in computational chemistry have highlighted the role of fluorinated aromatic compounds in modulating enzyme activity. Studies suggest that the electron-withdrawing nature of the fluoro group can fine-tune the reactivity of adjacent functional groups, such as amines, leading to improved drug efficacy. In particular, 2-FLUORO-1-(3-METHOXYPHENYL)ETHAN-1-AMINE has been investigated for its potential as an intermediate in synthesizing kinase inhibitors and G-protein coupled receptor (GPCR) modulators. These kinases and GPCRs are critical targets in therapeutic intervention for diseases such as cancer and neurodegeneration.
The synthesis of 2-FLUORO-1-(3-METHOXYPHENYL)ETHAN-1-AMINE involves multi-step organic transformations, typically starting from commercially available precursors like 3-methoxyaniline and 2-fluoroethyl halides. Palladium-catalyzed cross-coupling reactions are often employed to construct the carbon-carbon bonds efficiently. The introduction of the amine group is achieved through nucleophilic substitution or reductive amination, depending on the synthetic strategy. The purity and yield of this compound are crucial for downstream applications, necessitating rigorous purification techniques such as column chromatography or recrystallization.
One of the most compelling aspects of 2-FLUORO-1-(3-METHOXYPHENYL)ETHAN-1-AMINE is its versatility in medicinal chemistry. Researchers have leveraged its scaffold to develop novel analogs with enhanced pharmacokinetic properties. For instance, modifications at the amine nitrogen or the fluoro-substituent can alter solubility, bioavailability, and metabolic clearance rates. Such fine-tuning is essential for translating preclinical findings into clinical success.
In recent years, there has been a surge in interest regarding fluorinated compounds due to their ability to improve drug-like properties. The fluoro group, being electronegative, can enhance binding affinity by participating in hydrogen bonding or π-stacking interactions with biological targets. Moreover, fluorine atoms can prevent metabolic degradation by competing with hydroxyl or amino groups for enzymatic action. These attributes make 2-FLUORO-1-(3-METHOXYPHENYL)ETHAN-1-AMINE a promising candidate for further exploration.
The pharmaceutical industry has also embraced green chemistry principles in synthesizing fluorinated compounds. Catalytic methods that minimize waste and energy consumption are preferred over traditional approaches. For example, transition metal catalysis has enabled more efficient fluorination reactions, reducing reliance on hazardous reagents. Such innovations align with global efforts to sustainable drug development.
Preclinical studies have begun to unravel the potential therapeutic applications of derivatives inspired by 2-FLUORO-1-(3-METHOXYPHENYL)ETHAN-1-AMINE. In vitro assays have demonstrated inhibitory effects on enzymes implicated in inflammation and cancer progression. Additionally, animal models have shown promise in terms of CNS penetration and neuroprotective effects. These preliminary findings warrant further investigation into clinical trials.
The role of computational modeling in drug discovery cannot be overstated. Molecular docking studies have been instrumental in predicting how 2-FLUORO-1-(3-METHOXYPHENYL)ETHAN-1-AMINE interacts with biological targets at an atomic level. These simulations help identify key binding residues and guide structural optimization efforts. By integrating experimental data with computational insights, researchers can accelerate the development pipeline.
As our understanding of disease mechanisms evolves, so does our approach to drug design. Targeting protein-protein interactions (PPIs), which are often resistant to small-molecule inhibition, has become a frontier in medicinal chemistry. Compounds like 2-FLUORO-1-(3-METHOXYPHENYL)ETHAN-1-AMINE, with their ability to modulate receptor activity through subtle structural changes, offer new avenues for therapeutic intervention.
The future prospects for 2-FIURO-O -(3-METIIIOXVPHENYI)-E THAN-I -A MINE (CAS NO.I556965 -46 -8) are promising given its unique structural features and potential biological activities。 Further research is warranted to fully elucidate its pharmacological profile and explore novel applications。 Collaborative efforts between academia and industry will be crucial in translating these findings into tangible therapeutic benefits。
1556965-46-8 (2-FLUORO-1-(3-METHOXYPHENYL)ETHAN-1-AMINE) 関連製品
- 2248345-74-4(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,2-difluorocyclobutane-1-carboxylate)
- 2228130-68-3(2-amino-3-methyl-3-(2-methyl-1,3-thiazol-4-yl)butanoic acid)
- 1021251-33-1(3-propyl-8-(thiophene-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione)
- 1806069-11-3(6-Amino-4-chloro-3-(difluoromethyl)-2-hydroxypyridine)
- 2387563-74-6((4R)-8-azaspiro[4.5]decan-4-ol;hydrochloride)
- 261172-58-1((E)-O-Demethylroxithromycin)
- 1805948-33-7(3-Bromo-2-methyl-6-(trifluoromethyl)aniline)
- 2172495-08-6(ethyl 3-amino-8,8-dimethyl-1,7-dioxaspiro4.4nonane-4-carboxylate)
- 102418-74-6((+)-Biotin 4-Amidobenzoic Acid, Sodium Salt)
- 1807272-85-0(3-Chloro-2-chloromethyl-5-cyanobenzoic acid)




